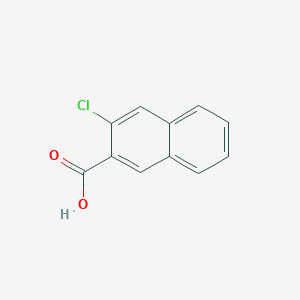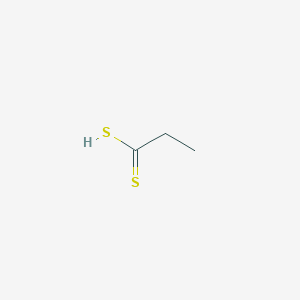
Propanedithioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedithioic acid, also known as dithiodipropionic acid (DTDP), is a widely used chemical compound in the field of chemistry and biochemistry. It is a dicarboxylic acid with a thioether linkage and is used in various applications, including as a cross-linking agent, antioxidant, and stabilizer.
Wirkmechanismus
Propanedithioic acid acts as an antioxidant by donating electrons to free radicals, which prevents them from damaging cells. It also acts as a cross-linking agent by forming covalent bonds between polymer chains, which increases the strength and durability of the material. Additionally, propanedithioic acid stabilizes PVC by inhibiting the degradation of the polymer.
Biochemische Und Physiologische Effekte
Propanedithioic acid has been shown to have various biochemical and physiological effects, including its ability to scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Propanedithioic acid has several advantages for lab experiments, including its low toxicity and high stability. However, it also has some limitations, including its tendency to form insoluble complexes with metal ions, which can interfere with certain experiments.
Zukünftige Richtungen
There are several future directions for research on propanedithioic acid, including its potential use in the treatment of inflammatory diseases, its role in the regulation of cellular signaling pathways, and its application in the production of biodegradable polymers. Additionally, further research is needed to fully understand the mechanism of action of propanedithioic acid and its potential applications in various fields of chemistry and biochemistry.
Conclusion:
Propanedithioic acid is a versatile chemical compound with various applications in the fields of chemistry and biochemistry. Its ability to act as an antioxidant, cross-linking agent, and stabilizer makes it a valuable tool for researchers in these fields. Further research is needed to fully understand the potential applications of propanedithioic acid and its mechanism of action.
Synthesemethoden
Propanedithioic acid can be synthesized through various methods, including the reaction of thiourea with dibromoethane or the reaction of thiodiglycolic acid with sodium hydroxide. The latter method is the most commonly used method for synthesizing propanedithioic acid. In this method, thiodiglycolic acid is reacted with sodium hydroxide, which results in the formation of sodium Propanedithioic Acidionate. The sodium Propanedithioic Acidionate is then acidified to produce propanedithioic acid.
Wissenschaftliche Forschungsanwendungen
Propanedithioic acid has various scientific research applications, including as a cross-linking agent in polymer chemistry, as an antioxidant in food chemistry, and as a stabilizer in the production of polyvinyl chloride (PVC). It is also used in the synthesis of various compounds, including thioesters, thioethers, and thioamides.
Eigenschaften
CAS-Nummer |
1892-30-4 |
|---|---|
Produktname |
Propanedithioic Acid |
Molekularformel |
C3H6S2 |
Molekulargewicht |
106.21 g/mol |
IUPAC-Name |
propanedithioic acid |
InChI |
InChI=1S/C3H6S2/c1-2-3(4)5/h2H2,1H3,(H,4,5) |
InChI-Schlüssel |
MVCPDOUDYOUTKS-UHFFFAOYSA-N |
SMILES |
CCC(=S)S |
Kanonische SMILES |
CCC(=S)S |
Synonyme |
Propane(dithioic)acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




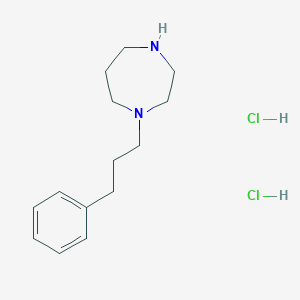
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)

![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
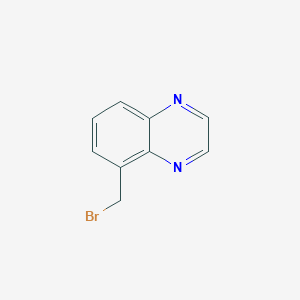
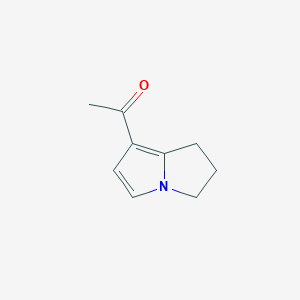
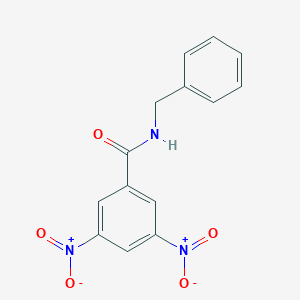
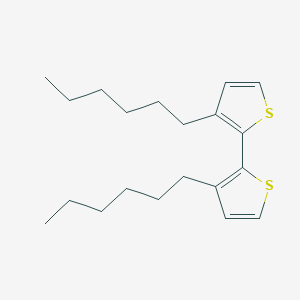
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
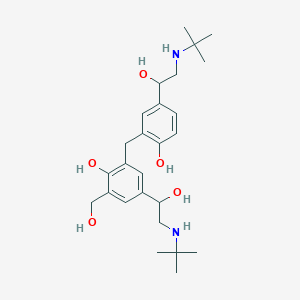
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
